2-Bromo-4-hydroxybenzaldehyde 2-Bromo-4-hydroxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 22532-60-1
VCID: VC2033768
InChI: InChI=1S/C7H5BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
SMILES: C1=CC(=C(C=C1O)Br)C=O
Molecular Formula: C7H5BrO2
Molecular Weight: 201.02 g/mol

2-Bromo-4-hydroxybenzaldehyde

CAS No.: 22532-60-1

Cat. No.: VC2033768

Molecular Formula: C7H5BrO2

Molecular Weight: 201.02 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-hydroxybenzaldehyde - 22532-60-1

Specification

CAS No. 22532-60-1
Molecular Formula C7H5BrO2
Molecular Weight 201.02 g/mol
IUPAC Name 2-bromo-4-hydroxybenzaldehyde
Standard InChI InChI=1S/C7H5BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
Standard InChI Key OCBOCCOUCDGNKX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1O)Br)C=O
Canonical SMILES C1=CC(=C(C=C1O)Br)C=O

Introduction

Chemical Identity and Structure

2-Bromo-4-hydroxybenzaldehyde is a substituted benzaldehyde with a specific arrangement of functional groups on the benzene ring. The compound's structural and identification parameters are presented in Table 1.

Table 1: Chemical Identity of 2-Bromo-4-hydroxybenzaldehyde

ParameterInformation
IUPAC Name2-bromo-4-hydroxybenzaldehyde
CAS Registry Number22532-60-1
Molecular FormulaC₇H₅BrO₂
Molecular Weight201.02 g/mol
EC Number801-622-2
MDL NumberMFCD16999767
InChI KeyOCBOCCOUCDGNKX-UHFFFAOYSA-N
SMILES NotationC1=CC(=C(C=C1O)Br)C=O
AppearanceNot specified in literature

The structural characteristics of this compound feature a benzene ring substituted with an aldehyde group (−CHO), a bromine atom, and a hydroxyl group (−OH). The bromine atom is positioned ortho to the aldehyde group, while the hydroxyl group is located at the para position relative to the aldehyde functionality .

Physical Properties

The physical properties of 2-Bromo-4-hydroxybenzaldehyde determine its behavior in different environments and its utility in various applications. Table 2 summarizes the key physical properties of this compound.

Table 2: Physical Properties of 2-Bromo-4-hydroxybenzaldehyde

PropertyValue
Melting Point253-254 °C
Boiling PointNot available in literature
DensityNot specified in literature
AppearanceNot specified in literature
SolubilityNot fully documented in literature
Storage ConditionsInert atmosphere, 2-8°C

The high melting point of 253-254°C indicates substantial intermolecular forces, likely hydrogen bonding involving the hydroxyl group and possible halogen bonding due to the bromine atom . For optimal preservation, the compound should be stored under inert atmosphere conditions at refrigeration temperatures between 2-8°C to prevent degradation .

Spectroscopic Characteristics

Spectroscopic data provides crucial information for structural confirmation and purity assessment of 2-Bromo-4-hydroxybenzaldehyde. While comprehensive spectroscopic data for this specific compound is limited in the provided literature, typical spectroscopic patterns can be anticipated based on its structural features.

The compound would exhibit characteristic infrared absorption bands for the aldehyde C=O stretch (typically around 1680-1700 cm⁻¹), O-H stretch from the hydroxyl group (broad band around 3200-3400 cm⁻¹), and aromatic C=C stretching vibrations (1400-1600 cm⁻¹). The C-Br stretching would appear in the fingerprint region.

In ¹H NMR spectroscopy, the aldehyde proton would show a characteristic singlet at approximately 9.8-10.0 ppm, while the aromatic protons would appear in the range of 6.8-7.8 ppm. The hydroxyl proton would typically appear as a singlet that may show variable chemical shift depending on concentration and solvent.

ClassificationDescription
Acute Toxicity (Oral)Category 4: Harmful if swallowed (H302)
Skin IrritationCategory 2: Causes skin irritation (H315)
Eye Damage/IrritationCategory 1/2: Causes serious eye damage (H318) or irritation (H319)
STOT-SECategory 3: May cause respiratory irritation (H335)

Table 4: Precautionary Statements for 2-Bromo-4-hydroxybenzaldehyde

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

The compound should be handled in well-ventilated areas with appropriate personal protective equipment, including gloves, eye protection, and laboratory coat. Exposure to the compound should be minimized, and proper disposal procedures should be followed according to local regulations .

Related Compounds and Isomers

2-Bromo-4-hydroxybenzaldehyde belongs to a family of bromo-hydroxybenzaldehydes that differ in the positions of the functional groups. Several isomers have been identified and characterized in the literature .

Table 5: Structural Isomers of 2-Bromo-4-hydroxybenzaldehyde

Compound NameCAS NumberMelting Point (°C)Key Differences
4-Bromo-2-hydroxybenzaldehyde22532-62-352Bromine at position 4, hydroxyl at position 2
3-Bromo-4-hydroxybenzaldehyde2973-78-6Not specifiedBromine at position 3, hydroxyl at position 4
5-Bromo-2-hydroxybenzaldehyde2973-80-0132Bromine at position 5, hydroxyl at position 2

These isomers differ significantly in their physical properties, as evidenced by the variations in melting points. The 4-bromo-2-hydroxybenzaldehyde isomer has a particularly low melting point of 52°C compared to 2-bromo-4-hydroxybenzaldehyde's melting point of 253-254°C . This substantial difference can be attributed to the different hydrogen bonding patterns enabled by the varied positioning of the hydroxyl and bromine groups.

The related non-brominated compound, 4-hydroxybenzaldehyde, has been more extensively studied and has demonstrated bactericidal activity against certain bacterial strains . It has a melting point range of 115-119°C and is soluble in water (13.8 g/L), ether, alcohol, and acetone . Solubility studies of 4-hydroxybenzaldehyde in twelve different organic solvents have been conducted at temperatures ranging from 278.15 to 318.15 K .

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